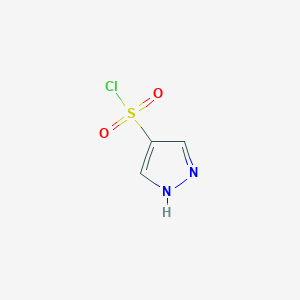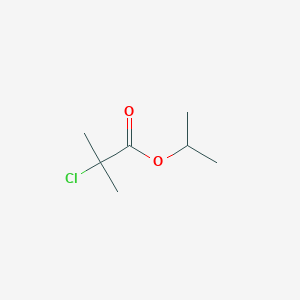
4-Tributylstannyl-3,6-dihydro-2H-pyran
Übersicht
Beschreibung
The compound 4-Tributylstannyl-3,6-dihydro-2H-pyran is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and potential synthetic routes for similar stannylated heterocycles. For instance, the reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole suggests that tributylstannyl groups can be introduced into heterocyclic compounds and can further react with a range of electrophiles .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the use of tributylstannyl groups as intermediates for further functionalization. For example, the sequential treatment of 5-tributylstannyl-4-fluoro-1H-pyrazole with LDA and iodomethane leads to a high yield of the desired compound, demonstrating the utility of stannyl groups in heterocyclic synthesis . This suggests that a similar approach could be employed for the synthesis of 4-Tributylstannyl-3,6-dihydro-2H-pyran, although the exact conditions would need to be optimized for the specific substrate.
Molecular Structure Analysis
While the molecular structure of 4-Tributylstannyl-3,6-dihydro-2H-pyran is not analyzed in the provided papers, the structure of related compounds can be inferred to have certain steric and electronic properties due to the presence of the tributylstannyl group. This group is likely to impart significant steric bulk and could influence the reactivity and conformation of the molecule .
Chemical Reactions Analysis
The chemical reactivity of stannylated heterocycles is highlighted in the provided papers. For instance, the addition reaction of 5-lithiated-4-fluoro-1H-pyrazole with various electrophiles allows for the introduction of different substituents at a specific position of the heterocycle . This indicates that the tributylstannyl group can serve as a handle for further functionalization in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Tributylstannyl-3,6-dihydro-2H-pyran are not directly discussed in the provided papers. However, the presence of a tributylstannyl group in a compound generally increases its molecular weight and volume, which can affect properties such as solubility, boiling point, and melting point. The electronic effects of the stannyl group may also influence the acidity or basicity of adjacent functional groups .
Wissenschaftliche Forschungsanwendungen
Synthesis Enhancements
4-Tributylstannyl-3,6-dihydro-2H-pyran is used in the synthesis of various chemical compounds. The oxidative C-H alkynylation and alkenylation of 3,6-dihydro-2H-pyran skeletons with potassium trifluoroborates is a notable example. This metal-free process allows the rapid creation of 2,4-disubstituted 3,6-dihydro-2H-pyrans with diverse patterns of α-functionalities, useful for further diversification and bioactive small molecule identification (Ran Zhao et al., 2019).
Reactivity in Complex Molecules
The compound plays a role in the synthesis and reactivity of complex molecular structures, such as fullerenes. It has been utilized in creating 2H-pyran containing fullerene derivatives through specific chemical reactions, leading to open-cage fullerenes and other 3,6-dihydro-2H-pyran containing fullerene derivatives (Dazhi Yang et al., 2010).
Catalytic Methodologies
It is used in metal-catalyzed intramolecular cyclizations for constructing dihydropyran and dihydro-1,4-oxazine derivatives from acyclic precursors. These processes are significant for synthesizing heterocyclic structures found in natural compounds with notable biological activities (J. A. Varela & C. Saá, 2016).
Hetero-Diels–Alder Reactions
The compound is involved in hetero-Diels–Alder reactions, where it reacts under mild conditions to produce novel fused pyrans with high stereoselectivity and good yields. These pyrans are further transformable into functionalized pyridines, showcasing its versatility in organic synthesis (V. Sosnovskikh et al., 2007).
Synthesis of Diverse Derivatives
Its application extends to the synthesis of various pyran derivatives. For instance, an adaptable multicomponent synthesis strategy for 4H-pyran molecules has been reported, highlighting its role in efficient synthesis processes (C. U. Kumar et al., 2021).
Bioorganic Chemistry
4-Tributylstannyl-3,6-dihydro-2H-pyran is fundamental in bioorganic chemistry, where pyrans and their analogues play a vital role due to their diverse applications and biological activities (K. Kumar et al., 2015).
C-C Coupling Reactions
The compound is efficient in C-C coupling reactions, exemplified by the synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans. These reactions are highly regioselective and facilitate the transformation into various substituted products (A. Saikia et al., 2016).
Electrocyclization Processes
The compound is instrumental in electrocyclization processes, leading to the formation of trisubstituted 2H-pyran-5-carboxylates. This involves a Knoevenagel condensation followed by a 6π-electrocyclization, showcasing its importance in creating complex heterocyclic structures (Wei-Li Peng et al., 2011).
Catalysis in Alcohol Protection
It also finds use in the protection of alcohols with 3,4-dihydro-2H-pyran, where its role in facilitating hydrolysis and transesterification of glyceride is noteworthy (Sigeru Torii et al., 1985).
Safety and Hazards
The compound is classified as dangerous with hazard statements including H301, H312, H315, H319, H332, H410 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), avoid release to the environment (P273), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2H,3-5H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPBQTZZZCVCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623911 | |
| Record name | Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
535924-69-7 | |
| Record name | Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535924-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)
![N-[4-(Acetylamino)phenyl]-3-aminobenzamide](/img/structure/B1322736.png)



